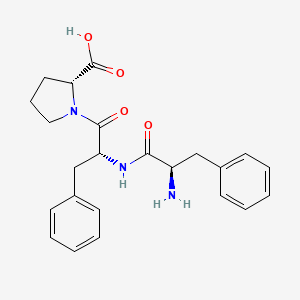
D-Phenylalanyl-D-phenylalanyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of amide bonds and the introduction of chiral centers. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of desired bonds and the use of chiral catalysts to control stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its structure allows it to mimic certain natural substrates, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or enzyme dysfunction.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of ®-1-(®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, protein folding, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-phenylpropanoic acid
- ®-2-Phenylpropanamide
- Pyrrolidine-2-carboxylic acid
Uniqueness
Compared to these similar compounds, ®-1-(®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid stands out due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a greater range of chemical reactivity and biological activity, making it a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
821776-13-0 |
|---|---|
Formule moléculaire |
C23H27N3O4 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)21(27)25-19(15-17-10-5-2-6-11-17)22(28)26-13-7-12-20(26)23(29)30/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m1/s1 |
Clé InChI |
WKLMCMXFMQEKCX-VAMGGRTRSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12898682.png)
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
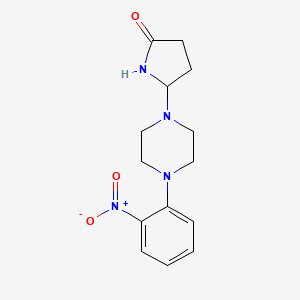
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)

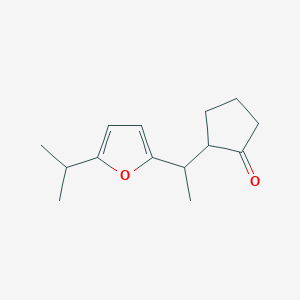

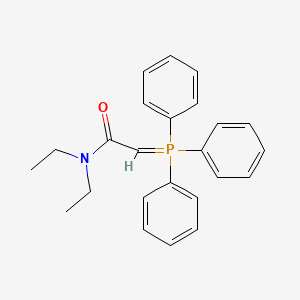
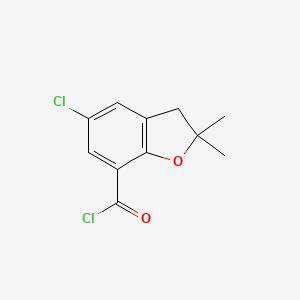
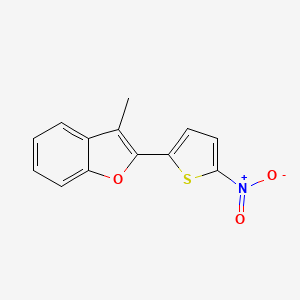
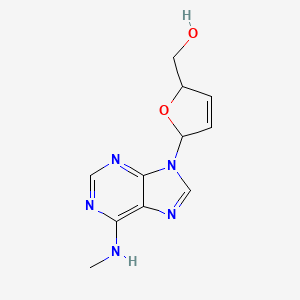

![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
